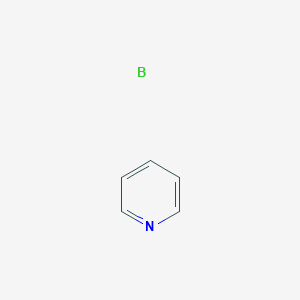

Pyridine borane

Übersicht

Beschreibung

Pyridine borane, also known as borane-pyridine complex, is commonly used as a reducing reagent . It is used for the synthesis of α-alkyl-β-hydroxy esters and preparation of Igs conjugated with viral peptide epitopes . It is also used as a reducing agent for high-performance liquid chromatography analysis of oligosaccharides .

Synthesis Analysis

Pyridine borane complexes can be synthesized from 2-arylpyridines through an electrophilic aromatic borylation reaction with BBr3 . The intermediate 2-(2-dibromoborylaryl)pyridines are stable enough to be handled in air and serve as the synthetic platform for variously substituted pyridine borane complexes .

Molecular Structure Analysis

The pyridine-borane complex has been analyzed by Raman vibrational spectroscopy and density functional theory to elucidate its structural and vibrational properties . The borane–nitrogen (BN) bond length, the BN dative bond stretching frequency, and the effects of dative-bonded complex formation on Py are presented .

Chemical Reactions Analysis

Pyridine borane acts as an efficient catalyst for direct amidation of a wide range of aromatic and aliphatic carboxylic acids and amines to form secondary and tertiary carboxamides . It is also used for the reduction of pyridines via a hydroboration/hydrogenation cascade .

Physical And Chemical Properties Analysis

The pyridine-borane complex was analyzed by Raman vibrational spectroscopy and density functional theory to elucidate its structural and vibrational properties . The borane–nitrogen (BN) bond length, the BN dative bond stretching frequency, and the effects of dative-bonded complex formation on Py are presented .

Wissenschaftliche Forschungsanwendungen

Catalyst for Direct Amidation

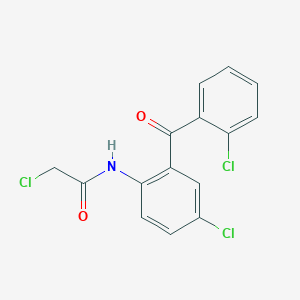

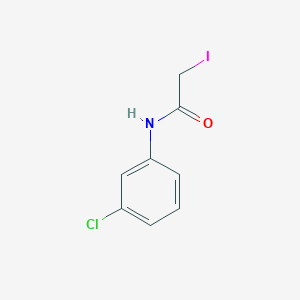

Pyridine borane acts as an efficient (5 mol%) liquid catalyst for the direct amidation of a wide range of aromatic and aliphatic carboxylic acids and amines to form secondary and tertiary carboxamides . This process demonstrates tolerance of potentially incompatible halo, nitro, and alkene functionalities .

Synthesis of α-alkyl-β-hydroxy Esters

Pyridine borane is used in the synthesis of α-alkyl-β-hydroxy esters . These esters are important in various fields of chemistry due to their biological activity and their use as synthetic intermediates .

3. Preparation of Igs Conjugated with Viral Peptide Epitopes The compound is also used in the preparation of Immunoglobulins (Igs) conjugated with viral peptide epitopes . This application is particularly relevant in the field of immunology and vaccine development .

4. Reducing Agent for HPLC Analysis of Oligosaccharides Pyridine borane serves as a reducing agent for high-performance liquid chromatography (HPLC) analysis of oligosaccharides . This is crucial in the field of analytical chemistry, particularly in the analysis of complex carbohydrate structures .

5. Modifier in Decant Oil Affecting its Carbonization to Mesophase Pitch It is also used as a modifier in decant oil, affecting its carbonization to mesophase pitch . This application is significant in the field of materials science, particularly in the production of carbon fibers and other high-performance materials .

DNA Methylation and Hydroxymethylation Sequencing

Pyridine borane is used in Tet-assisted pyridine borane sequencing (lrTAPS) for targeted base-resolution sequencing of DNA methylation and hydroxymethylation in regions up to 10 kb from nanogram-level input . This application is particularly important in the field of genomics and epigenetics .

Wirkmechanismus

Target of Action

Pyridine borane, also known as Boron, trihydro(pyridine)-, (T-4)-, primarily targets carboxylic acids and amines . It acts as an efficient catalyst for the direct amidation of a wide range of aromatic and aliphatic carboxylic acids and amines . It is also used as a reducing agent for the reductive amination of aldehydes and ketones .

Mode of Action

Pyridine borane interacts with its targets by acting as a liquid catalyst . It provides improved solubility for the direct amidation of a wide range of aromatic and aliphatic carboxylic acids and amines to form secondary and tertiary carboxamides . It also demonstrates tolerance of potentially incompatible halo, nitro, and alkene functionalities .

Biochemical Pathways

Pyridine borane is involved in the amidation pathway . It catalyzes the direct amidation of carboxylic acids and amines to form secondary and tertiary carboxamides . This process is a key transformation in process and medicinal chemistry . Pyridine borane also plays a role in the PEGylation pathway , where it acts as a reducing agent for the PEGylation of L-asparaginase .

Pharmacokinetics

PEGylation is a process that improves the pharmacokinetic and pharmacodynamic properties of therapeutic proteins like L-asparaginase .

Result of Action

The primary result of pyridine borane’s action is the formation of secondary and tertiary carboxamides from the direct amidation of carboxylic acids and amines .

Action Environment

It should be kept away from water, acids, air, and oxidizing agents . It is relatively stable in neutral water solutions, but may release dihydrogen when used . These environmental factors can influence the action, efficacy, and stability of pyridine borane.

Safety and Hazards

Zukünftige Richtungen

Recent research has optimized TET-assisted pyridine borane sequencing (TAPS) for cfDNA (cfTAPS) to provide high-quality and high-depth whole-genome cell-free methylomes . This development is of interest to those seeking a stronger relationship between charge-transfer events and concomitant changes in molecular properties .

Eigenschaften

InChI |

InChI=1S/C5H5N.B/c1-2-4-6-5-3-1;/h1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTOJPXOCKCMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051569 | |

| Record name | Pyridine--borane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; mp = 9-11 deg C; [Alfa Aesar MSDS] | |

| Record name | Pyridine borane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.09 [mmHg] | |

| Record name | Pyridine borane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17022 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

110-51-0 | |

| Record name | Boron, trihydro(pyridine)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine--borane (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

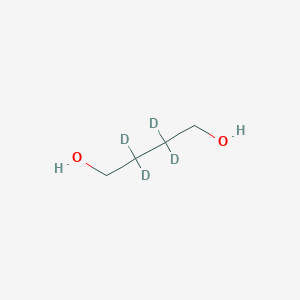

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)

![N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B106736.png)

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)